Cas no 19084-28-7 (Pyrimidine, 4-(3-thienyl)-)

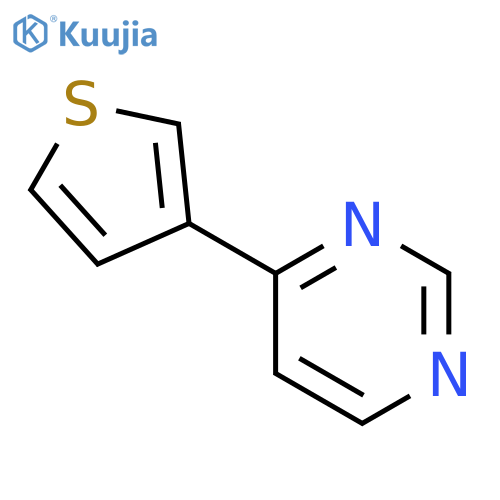

Pyrimidine, 4-(3-thienyl)- structure

商品名:Pyrimidine, 4-(3-thienyl)-

Pyrimidine, 4-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-(3-thienyl)-

- 4-thiophen-3-yl-pyrimidine

- 4-(Thiophen-3-yl)pyrimidine

- DTXSID501313873

- AKOS006277696

- 4-thiophen-3-ylpyrimidine

- 4-(3-Thienyl)pyrimidine

- SCHEMBL1445303

- 3-(4-pyrimidyl)thiophene

- 19084-28-7

- DB-295584

- SB56285

- AI-942/25034501

- MUMDXQWEIIXSQX-UHFFFAOYSA-N

- 4-thien-3-ylpyrimidine

-

- インチ: InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H

- InChIKey: MUMDXQWEIIXSQX-UHFFFAOYSA-N

- ほほえんだ: C1=CN=CN=C1C2=CSC=C2

計算された属性

- せいみつぶんしりょう: 162.02528

- どういたいしつりょう: 162.02516937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 25.78

Pyrimidine, 4-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089006125-1g |

4-(Thiophen-3-yl)pyrimidine |

19084-28-7 | 95% | 1g |

$562.00 | 2023-09-02 | |

| Chemenu | CM512869-1g |

4-(Thiophen-3-yl)pyrimidine |

19084-28-7 | 97% | 1g |

$551 | 2023-02-02 |

Pyrimidine, 4-(3-thienyl)- 関連文献

-

1. Di-π-methane rearrangement of 4-heteroaryl-1,4(or 3,4)-dihydropyrimidinesRoland E. van der Stoel,Henk C. van der Plas J. Chem. Soc. Perkin Trans. 1 1979 2393

19084-28-7 (Pyrimidine, 4-(3-thienyl)-) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量